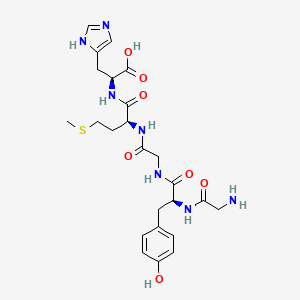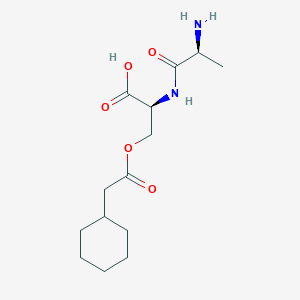
L-Alanyl-O-(cyclohexylacetyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic dipeptide compound that combines the amino acids L-alanine and L-serine with a cyclohexylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-O-(cyclohexylacetyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-serine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) to form the dipeptide.
Introduction of Cyclohexylacetyl Group: The cyclohexylacetyl group is introduced through an acylation reaction using cyclohexylacetyl chloride in the presence of a base like triethylamine.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The cyclohexylacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different acyl groups.
Aplicaciones Científicas De Investigación
L-Alanyl-O-(cyclohexylacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biochemistry: The compound is used in studies of peptide interactions and protein folding.
Pharmaceutical Industry: It serves as a model compound for the development of new peptide-based therapeutics.
Biotechnology: The compound is utilized in the design of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-(cyclohexylacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylacetyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
L-Alanyl-L-serine: A simpler dipeptide without the cyclohexylacetyl group.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
N-Acetyl-L-alanyl-L-serine: A similar compound with an acetyl group instead of a cyclohexylacetyl group.
Uniqueness: L-Alanyl-O-(cyclohexylacetyl)-L-serine is unique due to the presence of the cyclohexylacetyl group, which imparts distinct physicochemical properties and potential biological activities. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its simpler counterparts.
Propiedades
Número CAS |
921934-34-1 |
|---|---|
Fórmula molecular |
C14H24N2O5 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11-/m0/s1 |
Clave InChI |
MIOWJVHSOMMKFL-ONGXEEELSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


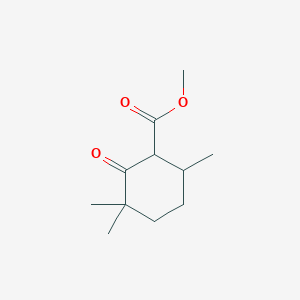
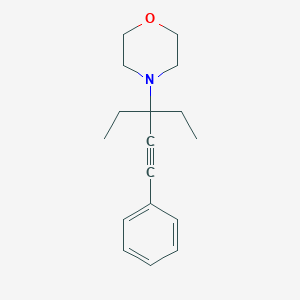
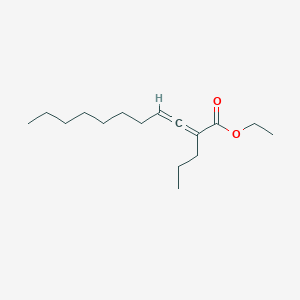
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
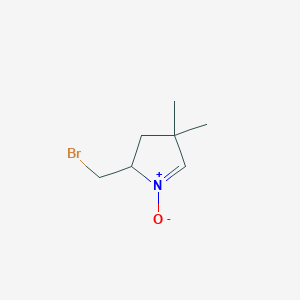
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
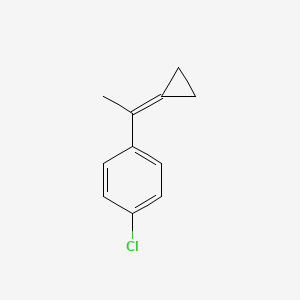
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
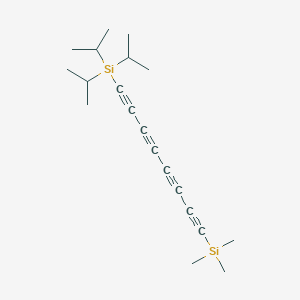
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
